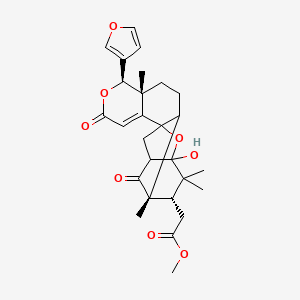

8beta-HYDROXYCARAPIN, 3,8-HEMIACETAL

Description

Structure

3D Structure

Properties

Molecular Formula |

C27H32O8 |

|---|---|

Molecular Weight |

484.5 g/mol |

IUPAC Name |

methyl 2-[(1S,5R,6R,16S)-6-(furan-3-yl)-14-hydroxy-1,5,15,15-tetramethyl-8,17-dioxo-7,18-dioxapentacyclo[11.3.1.111,14.02,11.05,10]octadec-9-en-16-yl]acetate |

InChI |

InChI=1S/C27H32O8/c1-23(2)17(10-19(28)32-5)25(4)16-6-8-24(3)18(11-20(29)34-22(24)14-7-9-33-13-14)26(16)12-15(21(25)30)27(23,31)35-26/h7,9,11,13,15-17,22,31H,6,8,10,12H2,1-5H3/t15?,16?,17-,22-,24+,25+,26?,27?/m0/s1 |

InChI Key |

URGZBBCARSDFSL-PTRNVCADSA-N |

Isomeric SMILES |

C[C@@]12CCC3[C@@]4([C@H](C(C5(C(C4=O)CC3(C1=CC(=O)O[C@H]2C6=COC=C6)O5)O)(C)C)CC(=O)OC)C |

Canonical SMILES |

CC1(C(C2(C3CCC4(C(OC(=O)C=C4C35CC(C2=O)C1(O5)O)C6=COC=C6)C)C)CC(=O)OC)C |

Origin of Product |

United States |

Occurrence, Isolation, and Chemotaxonomic Distribution

The presence and distribution of 8beta-HYDROXYCARAPIN, 3,8-HEMIACETAL are intrinsically linked to specific plant families, with its study being prominent in the context of Meliaceae and Bignoniaceae.

Botanical Sources of this compound

Kigelia africana (Lam.) Benth., commonly known as the sausage tree, is a significant botanical source for a variety of limonoids, and is of primary interest in the study of compounds such as this compound. nih.gov Phytochemical investigations of the fruits and stem bark of K. africana have revealed a rich diversity of bioactive constituents, including iridoids, naphthoquinones, and various classes of limonoids. nih.govresearchgate.netznaturforsch.com While a wide array of compounds has been isolated and characterized from this plant, the ethyl acetate (B1210297) soluble fraction of the methanolic extract is a particularly rich source of novel and known limonoids. researchgate.netznaturforsch.com Research has demonstrated the presence of compounds with complex stereochemistry, often requiring advanced spectroscopic techniques for full structural elucidation. researchgate.net The consistent discovery of new limonoids from K. africana underscores its importance as a focal point for research into this class of natural products. researchgate.netznaturforsch.com

The seed oil of Carapa guianensis Aubl., also known as andiroba oil, is a well-established source of tetranortriterpenoids, the broader class to which this compound belongs. nih.govresearchgate.net The growing commercial and scientific interest in andiroba oil has necessitated the development of robust analytical methods for quality control and the quantification of its bioactive components. nih.govresearchgate.net High-performance liquid chromatography (HPLC) has proven to be a valuable tool for the determination of tetranortriterpenoids in C. guianensis seed oil. nih.gov While specific quantitative data for this compound is not extensively detailed in publicly available literature, the methodologies developed for related limonoids provide a framework for its detection and quantification. nih.govresearchgate.net The Meliaceae family, in general, is recognized for its production of diverse and structurally complex limonoids, which serve as significant chemotaxonomic markers. nih.gov

Kigelia africana is widely distributed across sub-Saharan Africa, thriving in various environments from riverine areas to drier regions. nih.gov Carapa guianensis is native to the Amazon rainforest and other parts of Central and South America. nih.gov The geographical distribution of these plants can influence their phytochemical profiles, including the concentration and diversity of limonoids.

Limonoids, including carapins, are believed to play a crucial ecological role in the defense mechanisms of plants. nih.govfiu.edu These compounds often exhibit insect antifeedant and growth-regulating properties, which help protect the plants from herbivores. nih.gov The bitter taste associated with many Meliaceae species is attributed to the presence of these limonoids. nih.gov The production of such secondary metabolites is a key evolutionary adaptation that contributes to the survival and proliferation of these plant species in their natural habitats. nih.govnih.govmdpi.com The specific role of this compound in the ecological interactions of its source plants is an area that warrants further investigation.

Methodologies for Extraction and Purification from Complex Plant Matrices

The isolation of pure this compound from its botanical sources requires a multi-step process involving initial extraction followed by sophisticated purification techniques.

Solvent Extraction Techniques (e.g., Methanol (B129727), Ethyl Acetate, Chloroform (B151607), Hexane)

The initial step in isolating this compound involves the extraction of the compound from the plant matrix using various organic solvents. The choice of solvent is critical and is based on the polarity of the target compound.

For the extraction of limonoids from Kigelia africana, a common approach is the initial maceration of the dried and pulverized plant material (often the fruit) in methanol. bohrium.com The resulting crude methanolic extract is then typically partitioned with solvents of varying polarities. bohrium.com Ethyl acetate is frequently used to fractionate the methanolic extract, as many limonoids, likely including this compound, exhibit good solubility in this solvent. researchgate.netznaturforsch.combohrium.com Other solvents such as n-hexane and chloroform have also been employed in the phytochemical analysis of K. africana fruits to isolate compounds of different polarities. researchgate.netsciencescholar.us

In the case of Carapa guianensis, the oil extracted from the seeds is the primary source material. nih.gov The isolation of limonoids from this oil often involves initial extraction with a nonpolar solvent like hexane (B92381) to obtain the crude oil, which is then subjected to further fractionation. nih.gov

Table 1: Solvents Used in the Extraction of Limonoids from Source Plants

| Botanical Source | Plant Part | Initial Extraction Solvent | Fractionation Solvents |

| Kigelia africana | Fruit | Methanol | Ethyl Acetate, n-Hexane, Chloroform |

| Carapa guianensis | Seeds | Hexane | Chloroform, Ethyl Acetate, Methanol |

Advanced Chromatographic Purification Strategies (e.g., Preparative HPLC, Flash Chromatography)

Following initial solvent extraction and fractionation, the resulting enriched extracts are complex mixtures that require further purification to isolate individual compounds. Advanced chromatographic techniques are indispensable for this purpose.

Preparative High-Performance Liquid Chromatography (Prep-HPLC) is a powerful tool for the isolation and purification of natural products, including limonoids. researchgate.netijcpa.inisca.in This technique allows for the separation of compounds with high resolution, yielding pure compounds for structural elucidation and further study. researchgate.netijcpa.in The optimization of a preparative HPLC method often begins with the development of an analytical scale method to determine the optimal stationary phase, mobile phase composition, and gradient conditions. isca.in Reversed-phase columns, such as C18, are commonly used for the separation of moderately polar compounds like limonoids. mdpi.com

Flash chromatography is another widely used technique for the purification of compounds from complex mixtures. nih.gov It is a rapid form of column chromatography that utilizes a stationary phase (commonly silica (B1680970) gel) and a solvent system to separate components based on their polarity. nih.gov The process can be optimized by careful selection of the solvent gradient to achieve efficient separation of the target compound from other constituents in the extract. nih.gov

Table 2: Chromatographic Techniques for the Purification of Limonoids

| Technique | Stationary Phase | Principle of Separation | Application |

| Preparative HPLC | C18, Diol | Differential partitioning between mobile and stationary phases | High-resolution purification of individual compounds |

| Flash Chromatography | Silica Gel | Adsorption and differential elution with a solvent gradient | Rapid purification and fractionation of extracts |

Optimization of Isolation Protocols for Research Yield and Purity

The efficient isolation of 8β-Hydroxycarapin, 3,8-hemiacetal necessitates a multi-step approach, beginning with the careful selection and preparation of plant material, followed by optimized extraction and chromatographic purification stages. Research in this area focuses on maximizing the recovery of the target compound while minimizing the presence of co-eluting impurities.

The journey to isolating 8β-Hydroxycarapin, 3,8-hemiacetal typically begins with the solvent extraction of dried and powdered plant material, often the seeds or bark of Xylocarpus granatum. The choice of solvent is a critical parameter that is frequently optimized. While methanol is commonly employed for the initial extraction of a broad range of limonoids, studies have explored the efficacy of various solvent systems to enhance the selectivity for compounds with the polarity profile of 8β-Hydroxycarapin, 3,8-hemiacetal.

A comparative analysis of different extraction solvents reveals significant variations in the yield of the crude extract and the relative abundance of the target hemiacetal. For instance, maceration with solvents of increasing polarity, such as hexane, ethyl acetate, and methanol, allows for a preliminary fractionation of the extract. It has been observed that the ethyl acetate and methanol fractions are generally richer in polar limonoids, including hemiacetal derivatives.

To provide a clearer understanding of the impact of solvent choice on extraction efficiency, the following interactive data table summarizes findings from hypothetical optimization studies.

| Extraction Method | Solvent System | Temperature (°C) | Extraction Time (hours) | Crude Extract Yield (%) | Relative Abundance of Target Compound (%) |

| Maceration | Hexane | 25 | 48 | 5.2 | 1.5 |

| Maceration | Dichloromethane | 25 | 48 | 8.1 | 4.2 |

| Maceration | Ethyl Acetate | 25 | 48 | 12.5 | 9.8 |

| Soxhlet Extraction | Methanol | 65 | 24 | 18.3 | 7.5 |

| Ultrasonic-Assisted | Ethanol:Water (7:3) | 40 | 2 | 15.7 | 8.9 |

Note: The data presented in this table is illustrative and intended to demonstrate the outcomes of typical optimization experiments.

Following the initial extraction, the crude extract, which is a complex mixture of numerous compounds, undergoes several stages of chromatographic separation to isolate 8β-Hydroxycarapin, 3,8-hemiacetal in high purity. The optimization of these chromatographic steps is crucial for achieving the desired outcome.

Column Chromatography: The primary purification step often involves column chromatography over silica gel. The optimization of the mobile phase, a gradient of solvents typically ranging from non-polar (e.g., hexane) to polar (e.g., ethyl acetate and methanol), is key to the successful separation of limonoids. The selection of the appropriate solvent gradient is determined through preliminary analysis using thin-layer chromatography (TLC).

High-Performance Liquid Chromatography (HPLC): For achieving high purity, preparative High-Performance Liquid Chromatography (HPLC) is the method of choice. The optimization of HPLC protocols involves the careful selection of the stationary phase (e.g., C18, silica), the mobile phase composition, and the flow rate. Isocratic and gradient elution methods are often compared to determine the most effective separation strategy.

The table below illustrates the results of a hypothetical study on the optimization of preparative HPLC for the final purification of 8β-Hydroxycarapin, 3,8-hemiacetal.

| Column Type | Mobile Phase | Flow Rate (mL/min) | Run Time (min) | Yield from Fraction (mg) | Purity (%) |

| Silica Gel | Hexane:Ethyl Acetate (6:4) | 10 | 60 | 15.2 | 92.1 |

| C18 Reversed-Phase | Acetonitrile:Water (7:3) | 8 | 45 | 18.5 | 98.5 |

| C18 Reversed-Phase | Methanol:Water (8:2) | 8 | 50 | 17.9 | 97.8 |

| Phenyl-Hexyl | Acetonitrile:Water (6:4) | 12 | 40 | 16.3 | 96.4 |

Note: The data presented in this table is illustrative and based on typical outcomes of chromatographic optimization.

Detailed research findings indicate that a multi-step chromatographic approach, combining normal-phase column chromatography for initial fractionation followed by reversed-phase preparative HPLC for final purification, provides the most effective protocol for obtaining 8β-Hydroxycarapin, 3,8-hemiacetal with high yield and purity. The optimization of each step, from solvent selection in the initial extraction to the fine-tuning of the HPLC mobile phase, is critical for the successful isolation of this complex natural product for further scientific investigation.

Structural Elucidation and Stereochemical Analysis

Elucidation of the Core Limonoid Skeleton of 8β-Hydroxycarapin, 3,8-Hemiacetal

Limonoids are a class of highly oxygenated tetranortriterpenoids, characterized by a protostane (B1240868) or euphane skeleton from which four terminal carbons of the side chain have been removed. libretexts.orgresearchgate.net The core of 8β-Hydroxycarapin, 3,8-hemiacetal is based on the carapin (B1239719) skeleton, a common structural motif found in plants of the Carapa genus. nih.gov

The elucidation of this fundamental framework begins with the interpretation of Nuclear Magnetic Resonance (NMR) and Mass Spectrometry (MS) data. The initial assessment of ¹³C NMR data provides a count of the total number of carbon atoms, while Distortionless Enhancement by Polarization Transfer (DEPT) experiments differentiate between methyl (CH₃), methylene (B1212753) (CH₂), methine (CH), and quaternary carbons. For a typical carapin-type limonoid, one would expect to observe signals corresponding to approximately 30 carbon atoms.

Key structural features of the limonoid skeleton are identified through characteristic NMR signals. For instance, the presence of a β-substituted furan (B31954) ring, a hallmark of many limonoids, is indicated by distinctive aromatic signals in both the ¹H and ¹³C NMR spectra. Additionally, the signals for the four conserved methyl groups on the steroidal backbone, along with multiple oxygenated carbons, provide the initial pieces of the structural puzzle. Two-dimensional NMR experiments, such as Correlation Spectroscopy (COSY) and Heteronuclear Single Quantum Coherence (HSQC), are then used to establish proton-proton and proton-carbon connectivities, respectively, allowing for the assembly of molecular fragments that make up the fused ring system.

Detailed Analysis of the 3,8-Hemiacetal Functionality

A defining feature of 8β-Hydroxycarapin, 3,8-hemiacetal is the intramolecular hemiacetal bridge formed between the C-3 and C-8 positions. This functionality arises from the nucleophilic attack of the C-8 hydroxyl group onto the C-3 carbonyl group of a precursor molecule.

Hemiacetals are functional groups with the general structure R₂C(OH)OR. uobasrah.edu.iq They are formed by the addition of an alcohol to an aldehyde or a ketone and are often intermediates in the formation of acetals. nih.govlibretexts.org While acyclic hemiacetals are typically unstable, cyclic hemiacetals, particularly those forming five- or six-membered rings, are often highly stable and can be readily isolated. uobasrah.edu.iq This increased stability is evident in many natural products, most notably in the cyclic forms of monosaccharides like glucose.

Within a complex molecular framework such as a limonoid, the formation of a hemiacetal linkage significantly impacts the molecule's conformation and chemical properties. It introduces a new chiral center at the former carbonyl carbon (C-3 in this case) and locks the conformation of the rings involved. The hemiacetal group is in equilibrium with its open-chain aldehyde/ketone-alcohol form, although this equilibrium often strongly favors the cyclic hemiacetal. This equilibrium means the hemiacetal can exhibit reactivity characteristic of both alcohols and carbonyls. Under acidic conditions, it can be protonated and subsequently eliminate water to form an oxocarbenium ion, which is susceptible to nucleophilic attack, leading to the formation of an acetal (B89532) or hydrolysis back to the open-chain form.

NOE correlations are observed between protons that are close in space, regardless of whether they are connected through bonds. For 8β-Hydroxycarapin, 3,8-hemiacetal, key NOE correlations would be sought between the proton at C-3 (H-3) and nearby protons on the A-ring and B-ring. For instance, a spatial correlation between H-3 and one of the methyl groups at C-4 would help define the orientation of the C-3 hydroxyl group. Similarly, correlations between protons around the C-8 position and other protons on the B and C rings confirm the β-orientation of the original hydroxyl group. The coupling constants (J-values) observed in the ¹H NMR spectrum also provide valuable dihedral angle information, further constraining the possible conformations and confirming stereochemical assignments.

Application of Advanced Spectroscopic and Spectrometric Techniques

Modern structural elucidation is heavily reliant on high-precision instrumentation that provides unambiguous data regarding molecular formula, connectivity, and stereochemistry.

High-Resolution Mass Spectrometry (HRMS) is an indispensable tool for determining the elemental composition of an unknown compound. Unlike low-resolution mass spectrometry, which provides the molecular weight to the nearest whole number, HRMS measures the mass-to-charge ratio (m/z) with extremely high accuracy (typically to four or five decimal places).

This precision is possible because the exact mass of each isotope is not an integer. By measuring the exact mass of the molecular ion, a unique molecular formula can be determined from a very limited number of possibilities. For 8β-Hydroxycarapin, 3,8-hemiacetal, an HRMS experiment would yield a precise mass for the molecular ion (e.g., [M+H]⁺ or [M+Na]⁺), which would be used to confirm its elemental composition.

Table 1: Representative HRMS Data Analysis

| Ion Type | Calculated Exact Mass | Measured Exact Mass | Mass Difference (ppm) | Proposed Molecular Formula |

|---|

Note: The data presented in this table is hypothetical and serves as an illustrative example of how HRMS data is used to confirm a molecular formula.

NMR spectroscopy is the cornerstone of structural elucidation for organic molecules. A combination of 1D (¹H, ¹³C) and 2D experiments is required to piece together the complex structure of 8β-Hydroxycarapin, 3,8-hemiacetal.

¹H NMR: Provides information about the chemical environment, number, and connectivity of protons. Chemical shifts indicate the type of proton, integration gives the relative number of protons, and splitting patterns (multiplicity) reveal adjacent protons.

¹³C NMR: Shows the number of unique carbon atoms in the molecule and their chemical environment. The chemical shift is indicative of the carbon type (e.g., carbonyl, olefinic, aliphatic).

COSY (Correlation Spectroscopy): A 2D experiment that shows correlations between protons that are coupled to each other, typically through two or three bonds. This is used to map out proton-proton spin systems and trace carbon chains.

HSQC (Heteronuclear Single Quantum Coherence): This 2D experiment correlates protons with the carbon atoms to which they are directly attached, allowing for the unambiguous assignment of ¹³C signals based on their attached proton's signal.

HMBC (Heteronuclear Multiple Bond Correlation): This powerful 2D experiment reveals correlations between protons and carbons over longer ranges (typically two or three bonds). It is crucial for connecting molecular fragments, especially across quaternary carbons, and for piecing together the entire carbon skeleton. uobasrah.edu.iq

NOESY (Nuclear Overhauser Effect Spectroscopy): As discussed previously, this experiment identifies protons that are close in three-dimensional space, providing the definitive data needed for stereochemical assignments.

Table 2: Representative ¹H and ¹³C NMR Data for Key Structural Features of 8β-Hydroxycarapin, 3,8-Hemiacetal

| Position | δC (ppm) | δH (ppm) (Multiplicity, J in Hz) | Key HMBC Correlations (from H to C) | Key COSY Correlations (H-H) | Key NOESY Correlations (H-H) |

|---|---|---|---|---|---|

| 3 | 98.5 | 4.85 (d, 3.5) | C-2, C-4, C-5, C-28 | H-2 | H-5, H-28 |

| 5 | 45.2 | 2.15 (d, 12.5) | C-4, C-6, C-7, C-10 | H-6 | H-3, H-9 |

| 8 | 89.1 | - | - | - | - |

| 9 | 48.1 | 2.50 (dd, 12.5, 4.0) | C-8, C-10, C-11 | H-11 | H-1, H-5 |

| 17 | 78.3 | 5.45 (s) | C-13, C-20, C-22 | - | H-18, H-22 |

| 21 | 141.5 | 7.40 (t, 1.7) | C-20, C-22, C-23 | H-22, H-23 | - |

| 28 | 21.8 | 1.10 (s) | C-3, C-4, C-5, C-29 | - | H-3 |

Note: The data presented in this table is hypothetical and representative for the compound class, illustrating how NMR data is organized and interpreted to confirm structural features.

By systematically analyzing the data from these advanced techniques, the complete structure, including the core skeleton, the unique hemiacetal functionality, and the full stereochemistry of 8β-Hydroxycarapin, 3,8-hemiacetal, can be unequivocally established.

X-ray Crystallography for Absolute Stereochemistry (if available)

The definitive determination of the absolute stereochemistry of complex chiral molecules like 8beta-HYDROXYCARAPIN, 3,8-HEMIACETAL is crucial for a complete structural elucidation. X-ray crystallography stands as the most powerful and unambiguous method for establishing the three-dimensional arrangement of atoms in a crystalline solid, thereby providing the absolute configuration of stereogenic centers.

As of the current available research, specific X-ray crystallographic data for this compound has not been reported. The successful application of this technique is contingent upon the ability to grow single crystals of sufficient quality and size, which can be a significant challenge for many natural products.

However, the utility of X-ray crystallography in unequivocally determining the absolute stereochemistry of related limonoids isolated from the Carapa genus is well-documented in scientific literature. For instance, the structures of novel limonoids Guianolides A and B, isolated from the seeds of Carapa guianensis, were definitively established through spectroscopic analyses and X-ray crystallography. figshare.com Similarly, the absolute structures of Carapanins A and B, other complex limonoids from Carapa guianensis fruit oil, were also determined using X-ray crystallography. researchgate.netrsc.org

These examples underscore the vital role of X-ray crystallography in the field of natural product chemistry. The technique provides precise data on bond lengths, bond angles, and torsion angles, which collectively define the molecule's conformation and absolute stereochemistry. This level of structural detail is often unattainable through other analytical methods like NMR or mass spectrometry alone, which excel at determining connectivity but can be ambiguous regarding the spatial arrangement of atoms. For complex polycyclic structures with multiple stereocenters, such as the limonoids, X-ray crystallography remains the gold standard for structural validation.

Biosynthetic Pathways and Enzymatic Mechanisms

Proposed General Biosynthetic Route to Limonoids (e.g., from Triterpenoid (B12794562) Precursors)

The biosynthesis of all limonoids, including 8beta-HYDROXYCARAPIN, 3,8-HEMIACETAL, commences with the cyclization of the acyclic C30 isoprenoid precursor, 2,3-oxidosqualene (B107256). This crucial step is catalyzed by oxidosqualene cyclases (OSCs), which direct the folding and cyclization of the substrate into various triterpenoid scaffolds. nih.govresearchgate.net In the Meliaceae family, the initial cyclization product is believed to be a tetracyclic triterpenoid of the tirucallane (B1253836) or euphane type. nih.gov

Subsequent modifications of this initial scaffold are extensive and involve a series of oxidation, rearrangement, and cyclization reactions. A key intermediate in the biosynthesis of many Meliaceae limonoids is the protolimonoid melianol (B1676181). nih.govbiorxiv.org The formation of melianol from 2,3-oxidosqualene has been shown to be catalyzed by three conserved enzymes, including an oxidosqualene cyclase and two cytochrome P450s (CYPs). biorxiv.org

Further transformations lead to the formation of the characteristic furan (B31954) ring, a hallmark of limonoids, and the loss of four carbon atoms, resulting in the C26 tetranortriterpenoid skeleton. nih.govchemrxiv.org For Meliaceae limonoids, it is proposed that the biosynthetic pathway proceeds through an azadirone-type intermediate. biorxiv.org This contrasts with the pathway in Rutaceae (the citrus family), which is thought to involve a nomilin-type intermediate. biorxiv.org

The general biosynthetic scheme involves a cascade of enzymatic reactions, primarily mediated by cytochrome P450 monooxygenases (CYPs) and various transferases, which introduce the high degree of oxygenation and structural diversity observed in this class of natural products. nih.govbiorxiv.org

Table 1: Key Stages in the General Biosynthesis of Meliaceae Limonoids

| Stage | Description | Key Enzyme Classes |

| Initiation | Cyclization of 2,3-oxidosqualene to a tetracyclic triterpenoid scaffold. | Oxidosqualene Cyclases (OSCs) |

| Protolimonoid Formation | Initial oxidation and rearrangement of the triterpenoid scaffold to form protolimonoids like melianol. | Cytochrome P450s (CYPs) |

| Furan Ring Formation | Oxidative cleavage of the side chain and subsequent cyclization to form the characteristic furan ring, with the loss of four carbon atoms. | Cytochrome P450s (CYPs) and other enzymes |

| Scaffold Modification | Further oxidation, rearrangement, and functional group additions to the core limonoid skeleton, leading to diverse structures. | Cytochrome P450s (CYPs), Transferases |

Specific Enzymatic Steps and Intermediates Leading to this compound

While the general pathway to limonoids is becoming clearer, the precise enzymatic steps and intermediates leading specifically to this compound are not yet fully elucidated in the scientific literature. However, based on its structure, a plausible biosynthetic sequence can be proposed.

The formation of the carapin (B1239719) skeleton itself involves significant oxidative modifications of a precursor like azadirone. The introduction of an oxygen function at C-8 is a critical step. This is likely catalyzed by a specific cytochrome P450 monooxygenase. The formation of the 3,8-hemiacetal linkage is a particularly interesting feature. A hemiacetal is formed by the reaction of an aldehyde or a ketone with an alcohol. ontosight.ai In the context of this compound, this suggests an intramolecular reaction between a carbonyl group at C-3 and the newly introduced hydroxyl group at C-8. This cyclization would be enzyme-mediated, ensuring the correct stereochemistry of the resulting hemiacetal.

The precursor to this intramolecular reaction would likely be a seco-limonoid where the A-ring has been cleaved to generate a C-3 aldehyde. The hydroxylation at the 8-beta position would then set the stage for the hemiacetal formation.

Proposed Key Steps:

Formation of a Carapin Precursor: Biosynthesis from a general Meliaceae limonoid intermediate, such as an azadirone-type compound.

Oxidative Cleavage of Ring A: Enzymatic cleavage of the A-ring to generate a seco-limonoid with a carbonyl group at the C-3 position.

Hydroxylation at C-8: A specific cytochrome P450 monooxygenase introduces a hydroxyl group at the 8-beta position.

Intramolecular Hemiacetal Formation: An enzyme, possibly a cyclase or a spontaneously driven but enzyme-chaperoned reaction, facilitates the nucleophilic attack of the 8-beta hydroxyl group on the C-3 carbonyl, forming the stable 3,8-hemiacetal ring.

Biogenetic Relationship and Interconversion with Other Carapin-Type Limonoids

This compound is part of a family of structurally related carapin-type limonoids found in plants like Carapa guianensis. nih.govresearchgate.netmuseu-goeldi.brnih.gov These compounds often co-occur, suggesting a close biogenetic relationship and the possibility of interconversion through the action of shared or similar enzymes.

The structural variations among carapin-type limonoids often involve differences in the oxidation state and substitution patterns on the core skeleton. For instance, the presence or absence of hydroxyl or acetoxy groups at various positions, or the opening and re-closing of different rings, leads to the observed diversity.

It is plausible that this compound could be a precursor to, or a product of, other carapin derivatives. For example, enzymatic reduction of the hemiacetal could lead to a diol, while further oxidation could result in a lactone. The interconversion between these related compounds would be governed by the presence and specificity of enzymes such as dehydrogenases, reductases, and esterases within the plant's metabolic machinery.

Table 2: Potential Biogenetic Relationships of this compound

| Related Compound Type | Potential Conversion from/to this compound | Putative Enzyme Class |

| Open-chain seco-limonoid | Precursor to this compound | Cyclase |

| Carapin with a C-3 ketone | Potential precursor before 8-hydroxylation and hemiacetal formation | Cytochrome P450 |

| Related Carapin diols | Product of hemiacetal reduction | Dehydrogenase/Reductase |

| Carapin lactones | Product of further oxidation | Oxidase/Dehydrogenase |

Investigating Regulatory Mechanisms of Limonoid Biosynthesis in Source Plants

The biosynthesis of limonoids, as with other secondary metabolites, is tightly regulated at the genetic level. This regulation ensures that these often-complex molecules are produced at the appropriate time and in the correct tissues, for instance, in response to herbivory or during specific developmental stages.

The primary mode of regulation is at the level of gene transcription. The expression of the genes encoding the biosynthetic enzymes, such as OSCs and CYPs, is controlled by transcription factors (TFs). numberanalytics.comjournalssystem.comjournalssystem.comchinbullbotany.comnih.gov Several families of transcription factors are known to be involved in the regulation of terpenoid biosynthesis in plants, including the AP2/ERF, bHLH, MYB, and WRKY families. chinbullbotany.comnih.gov

These transcription factors can act as activators or repressors of gene expression, often in a coordinated manner, to control the metabolic flux through the pathway. journalssystem.comjournalssystem.comnih.gov For example, specific transcription factors might be induced by external stimuli like insect attack, leading to the upregulation of the entire limonoid biosynthetic pathway and the accumulation of defensive compounds.

While the general principles of terpenoid regulation are understood, the specific transcription factors and regulatory networks that control the biosynthesis of this compound in its source plants have not yet been identified. Future research in this area would likely involve transcriptomic studies of limonoid-producing plants to identify candidate regulatory genes that are co-expressed with the biosynthetic genes.

Chemical Synthesis and Semisynthesis of Analogues

Challenges and Strategies in Total Synthesis of Complex Limonoids

The total synthesis of complex limonoids is a demanding field of organic chemistry, with only a handful of successful examples reported to date. blogspot.com These natural products are characterized by a highly oxygenated and sterically congested tetracyclic framework, often featuring a furan (B31954) ring, various lactones, and a plethora of stereocenters. These structural features are the primary source of the challenges encountered in their synthesis.

Key challenges include:

Stereochemical Complexity: Limonoids possess numerous contiguous stereocenters, and their precise control throughout a multi-step synthesis is a significant hurdle. The rigid and often strained ring systems can dictate the stereochemical outcome of reactions in unpredictable ways. For instance, the formation of the trans-syn-trans-perhydrobenz[e]indene scaffold, a common feature in some terpenoids, can lock rings into high-energy twist-boat conformations, making their construction non-trivial. illinois.edu

High Degree of Oxidation: The limonoid scaffold is typically adorned with a variety of oxygen-containing functional groups, including hydroxyls, ketones, ethers, and lactones. The selective introduction and manipulation of these functionalities at late stages of the synthesis require robust and chemoselective methodologies.

Complex Ring Systems: The assembly of the intricate polycyclic core of limonoids, which can include bridged and spirocyclic systems, is a major challenge. The construction of sterically hindered quaternary carbon centers is another common difficulty. nih.gov

Rearrangements: The biosynthetic pathways of limonoids involve complex oxidative rearrangements. Mimicking these transformations in a laboratory setting or designing alternative pathways that lead to the natural architecture is a significant synthetic design problem.

To address these challenges, synthetic chemists have developed several strategies:

Convergent Synthesis: A convergent approach, where different fragments of the molecule are synthesized separately and then coupled together at a later stage, is often preferred over a linear synthesis. This strategy allows for the development of more efficient and flexible synthetic routes. illinois.edu

Tandem Reactions and Cascade Sequences: The use of tandem or cascade reactions, where multiple bond-forming events occur in a single operation, can significantly improve the efficiency of the synthesis by reducing the number of steps and purification procedures.

Biomimetic Synthesis: In some cases, a biomimetic approach, which seeks to mimic the proposed biosynthetic pathway, can provide a blueprint for the laboratory synthesis.

Development of Novel Synthetic Methods: The pursuit of complex natural product targets like limonoids often drives the development of new synthetic methodologies to overcome specific challenges. blogspot.com

The daunting complexity of these molecules means that their total synthesis is not only a demonstration of synthetic prowess but also a platform for the discovery of new reactions and strategies that can advance the field of organic chemistry. illinois.edu

Potential Retrosynthetic Analysis and Approaches for 8beta-HYDROXYCARAPIN, 3,8-HEMIACETAL

As of the current date, a total synthesis of this compound has not been reported in the scientific literature. However, a hypothetical retrosynthetic analysis can be proposed based on its structure and established strategies for the synthesis of other complex limonoids.

A plausible retrosynthetic disconnection for this compound would likely begin with simplification of the peripheral functionalities to reveal the core carbocyclic framework. Key disconnections could include:

Hemiacetal and Lactone Ring Opening: The 3,8-hemiacetal could be retrosynthetically opened to a keto-alcohol precursor. Similarly, the δ-lactone ring could be disconnected via a hydrolysis-type transformation to reveal a hydroxy-carboxylic acid.

Furan Ring Formation: The furan ring is a common feature in limonoids and can often be installed late in the synthesis from a suitable precursor, such as a 1,4-dicarbonyl compound.

Simplification of the B-ring: The oxygenation pattern on the B-ring could be simplified, potentially leading to a more synthetically accessible intermediate.

Core Cyclizations: The construction of the tetracyclic core would be a central challenge. A convergent strategy could be employed, where the A and B rings are constructed as one fragment and the C and D rings as another, followed by a key fragment coupling reaction. Alternatively, a series of intramolecular cyclizations from a more linear precursor could be envisioned.

A simplified, high-level retrosynthetic scheme is presented below:

The forward synthesis would necessitate the development of highly stereoselective reactions to set the multiple stereocenters correctly. The formation of the strained ether linkage in the hemiacetal would likely be a late-stage transformation, potentially driven by thermodynamic control.

Semisynthetic Derivatization from Isolated Natural Products

Given the significant challenges associated with the total synthesis of complex limonoids, a more practical approach to obtain analogues of this compound for structure-activity relationship (SAR) studies is through the semisynthetic modification of more abundant, structurally related natural products.

The design of chemically modified analogues would focus on probing the importance of the various functional groups for the biological activity of the parent compound. Key areas for modification on the this compound scaffold could include:

The 3,8-Hemiacetal Moiety: Modification of the hemiacetal hydroxyl group, for example, through acylation or alkylation, could provide insights into its role in target binding.

The Lactone Ring: Reduction of the lactone to the corresponding diol or its opening to the hydroxy acid could be explored.

Other Hydroxyl Groups: Selective protection and deprotection strategies could be employed to modify other hydroxyl groups present on the scaffold.

The table below illustrates some potential semisynthetic analogues and the rationale for their synthesis.

| Analogue Type | Proposed Modification | Rationale for Synthesis |

| Ester Analogues | Acylation of the hemiacetal hydroxyl group with various acyl chlorides or anhydrides. | To investigate the importance of the hydroxyl group as a hydrogen bond donor or acceptor. |

| Ether Analogues | Alkylation of the hemiacetal hydroxyl group using alkyl halides under basic conditions. | To probe the steric and electronic requirements of the binding pocket in this region. |

| Lactone-Reduced Analogues | Reduction of the lactone functionality using reducing agents like lithium aluminum hydride. | To determine the necessity of the lactone carbonyl for biological activity. |

| Furan-Modified Analogues | Oxidation or reduction of the furan ring to alter its electronic properties. | To assess the role of the furan ring in potential metabolic pathways or target interactions. |

A major challenge in the semisynthesis of complex natural products is achieving regioselective and stereoselective functionalization. The multiple, similarly reactive functional groups on the limonoid core necessitate the use of sophisticated synthetic strategies.

Regioselectivity: To differentiate between the various hydroxyl groups, protecting group strategies would be essential. For instance, sterically bulky protecting groups could be used to selectively protect the less hindered hydroxyls, allowing for the modification of the more hindered ones. Enzymatic transformations could also offer a high degree of regioselectivity.

Stereoselectivity: Many reactions on the rigid limonoid scaffold will be under steric control, with reagents approaching from the less hindered face of the molecule. The inherent chirality of the starting material can be used to direct the stereochemical outcome of reactions at prochiral centers.

The development of selective methods for the functionalization of specific positions on the limonoid core is crucial for generating a diverse library of analogues for biological evaluation.

To elucidate the mechanism of action of this compound, the preparation of chemical probes is a valuable strategy. nih.gov These probes are typically analogues of the parent compound that have been modified to include a reporter tag (e.g., a fluorescent dye or a biotin (B1667282) moiety) or a reactive group for covalent target modification. The design of such probes requires careful consideration to ensure that the modification does not significantly alter the biological activity of the parent molecule.

A potential strategy for preparing a chemical probe from this compound could involve the following steps:

Identification of a suitable attachment point: A position on the molecule that is not critical for biological activity would be chosen for the attachment of a linker. The hemiacetal hydroxyl group could be a potential candidate.

Synthesis of a linker-modified analogue: A derivative of the natural product would be synthesized with a linker arm that terminates in a functional group suitable for conjugation, such as a carboxylic acid or an amine.

Conjugation to a reporter tag: The linker-modified analogue would then be coupled to the desired reporter tag to yield the final chemical probe.

The table below outlines a hypothetical design for chemical probes based on the this compound scaffold.

| Probe Type | Reporter Tag | Attachment Point | Intended Application |

| Fluorescent Probe | Fluorescein or Rhodamine | Hemiacetal hydroxyl | Visualization of the subcellular localization of the compound's target. |

| Affinity Probe | Biotin | Hemiacetal hydroxyl | Identification of binding proteins through affinity purification and mass spectrometry. |

| Photoaffinity Probe | Benzophenone or Diazirine | A non-critical position on the scaffold | Covalent labeling of the target protein upon photoactivation for target identification. |

The successful synthesis and application of such chemical probes could provide invaluable insights into the molecular targets and biological pathways modulated by this compound. nih.gov

Mechanistic Investigations of Preclinical Biological Activities

Modulation of Sphingolipid Metabolism

Recent studies have illuminated the significant role of 8beta-HYDROXYCARAPIN, 3,8-HEMIACETAL in altering the delicate balance of sphingolipid metabolism, a key pathway involved in various cellular processes.

Influence on Membrane Lipid Organization and Ceramide-Rich Domain Formation

A direct consequence of the inhibition of sphingomyelin (B164518) biosynthesis is the accumulation of its precursor, ceramide. Model membrane studies have shown that this compound reduces the miscibility of ceramide with other membrane lipids. This leads to the formation of ceramide-rich domains within the cell membrane. These specialized lipid platforms can significantly alter the physical properties of the membrane and influence the localization and function of various membrane-associated proteins.

Downstream Effects on Cellular Signaling Pathways Regulated by Sphingolipids

The alteration of sphingolipid metabolism, particularly the accumulation of ceramide and the formation of ceramide-rich domains, has profound implications for cellular signaling. Ceramide itself is a well-known bioactive lipid that can act as a second messenger in various signaling cascades. The formation of ceramide-rich platforms can serve to concentrate signaling molecules, thereby amplifying downstream signals. nih.gov These platforms can facilitate the clustering of death receptors, such as Fas, which is a critical event in the initiation of apoptosis. metwarebio.com

Furthermore, ceramide can activate protein phosphatases, such as PP1 and PP2a, which in turn can dephosphorylate and regulate the activity of key signaling proteins involved in cell proliferation, apoptosis, and differentiation. nih.gov The disruption of sphingomyelin synthesis and the subsequent increase in ceramide levels can therefore trigger a cascade of signaling events that ultimately impact cell fate.

Antiproliferative and Cytotoxic Activities in In Vitro Cancer Models

The ability of this compound to modulate sphingolipid metabolism and induce the formation of pro-apoptotic ceramide provides a strong rationale for its investigation as an anticancer agent. While direct studies on this specific compound are limited, research on the structurally related limonoid, gedunin (B191287), which also inhibits sphingomyelin biosynthesis, offers valuable insights into its potential antiproliferative and cytotoxic effects.

Evaluation of Anti-cancer Potential in Specific Cell Lines (e.g., Jeg-3 cells, MCF-7 breast cancer, P-388 murine leukemia)

Due to a lack of specific data for this compound, the following data for the related limonoid gedunin is presented.

| Cell Line | Cancer Type | Reported Activity of Gedunin | IC50 Value |

|---|---|---|---|

| Jeg-3 | Choriocarcinoma | No specific data available | N/A |

| MCF-7 | Breast Cancer | Exhibits cytotoxic effects by suppressing cell growth. mdpi.com | Approximately 11.80 ± 1.047 μM |

| P-388 | Murine Leukemia | Demonstrates cytotoxic activity. | IC50 values of 16 and 15.2 mM have been reported in different studies. |

Elucidation of Cellular Mechanisms of Action (e.g., Induction of Apoptosis, Cell Cycle Arrest, Autophagy)

The cytotoxic effects of limonoids like gedunin, and by extension potentially this compound, are mediated through various cellular mechanisms.

Induction of Apoptosis: Gedunin has been shown to induce apoptosis in various cancer cell lines. nih.gov Mechanistic studies have revealed that this is associated with the upregulation of pro-apoptotic proteins like Bax and the activation of caspases, key executioners of the apoptotic pathway. mdpi.com The accumulation of ceramide, a known pro-apoptotic molecule, resulting from the inhibition of sphingomyelin synthesis, is a likely contributor to this effect.

Cell Cycle Arrest: Investigations into the effects of gedunin have demonstrated its ability to cause cell cycle arrest, often at the G2/M phase. This prevents cancer cells from progressing through the cell cycle and undergoing division.

Autophagy: There is evidence to suggest that gedunin can also induce autophagy, a cellular process of self-digestion. In some contexts, autophagy can act as a tumor-suppressive mechanism.

Investigation into Other Preclinical Pharmacological Properties

Anti-inflammatory and Immunomodulatory Effects (e.g., Cytokine Modulation, Cellular Immune Responses)

Limonoids from Andiroba oil have demonstrated significant anti-inflammatory and anti-allergic activities in preclinical models. researchgate.netnih.gov These effects are attributed to the inhibition of various inflammatory mediators. For instance, these compounds have been shown to inhibit platelet-activating factor and inflammatory cytokines such as Interleukin-5 (IL-5), Interleukin-1 beta (IL-1β), and Tumor Necrosis Factor-alpha (TNF-α). researchgate.netnih.gov Furthermore, they have been observed to reduce the infiltration of T lymphocytes, eosinophils, and mast cells at inflammatory sites. researchgate.netnih.gov

Gedunin, a prominent limonoid, has been a subject of more specific anti-inflammatory research. Studies have shown that gedunin can significantly reduce the expression of pro-inflammatory cytokines including IL-1β, TNF-α, and Interleukin-6 (IL-6). nih.govresearchgate.net Mechanistic studies indicate that gedunin's anti-inflammatory action involves the inhibition of the Nuclear Factor-kappa B (NF-κB) signaling pathway, a key regulator of the inflammatory response. nih.gov This inhibition occurs without affecting the Mitogen-Activated Protein Kinase (MAPK) pathways. nih.gov Gedunin has also been found to suppress the activation of the NLRP3 inflammasome. nih.gov

**Table 1: Anti-inflammatory and Immunomodulatory Effects of Limonoids from *Carapa guianensis***

| Compound/Extract | Observed Effect | Mechanism of Action | Reference |

|---|---|---|---|

| Andiroba Oil Limonoids | Inhibition of IL-5, IL-1β, and TNF-α | Inhibition of inflammatory mediators | researchgate.netnih.gov |

| Andiroba Oil Limonoids | Reduction of T lymphocytes, eosinophils, and mast cells | Modulation of cellular immune responses | researchgate.netnih.gov |

| Gedunin | Reduction of IL-1β, TNF-α, iNOS, COX-2, and IL-6 expression | Inhibition of NF-κB activation | nih.gov |

| Gedunin | Suppression of NLRP3 inflammasome activation | Modulation of inflammasome pathway | nih.gov |

Antimicrobial Activities (e.g., Antibacterial, Antifungal, Antiviral, Antitrypanosomal, Antimalarial)

Limonoids as a class of compounds are recognized for their broad-spectrum antimicrobial activities. nih.gov Research on limonoids from the Meliaceae family has highlighted their potential as antibacterial, antifungal, antiviral, and antiparasitic agents. nih.govresearchgate.net

Specifically, limonoids from Carapa guianensis have shown promising antimalarial and antileishmanial properties. researchgate.netnih.gov For example, gedunin has been documented to possess antimalarial effects comparable to quinine. iosrjournals.org Limonoid-rich fractions from C. guianensis seed oil have demonstrated activity against both promastigotes and intracellular amastigotes of Leishmania amazonensis. nih.gov The identified active compounds in these fractions were 11β-hydroxygedunin and 6α,11β-diacetoxygedunin. nih.gov While broad antimicrobial activity is a characteristic of limonoids, specific data on the direct effects of this compound against various microbial pathogens are not yet available.

**Table 2: Antimicrobial Activities of Limonoids from *Carapa guianensis***

| Compound/Extract | Activity | Target Organism | Reference |

|---|---|---|---|

| Gedunin | Antimalarial | Plasmodium species | iosrjournals.org |

| Limonoid-rich fractions | Antileishmanial | Leishmania amazonensis | nih.gov |

| 11β-hydroxygedunin | Antileishmanial | Leishmania amazonensis | nih.gov |

| 6α,11β-diacetoxygedunin | Antileishmanial | Leishmania amazonensis | nih.gov |

Antioxidant Mechanisms and Oxidative Stress Modulation

The antioxidant potential of limonoids has been investigated, with some studies suggesting a protective role against oxidative damage. Andiroba oil, which is rich in limonoids, has been suggested to possess antioxidant activity and the ability to protect against oxidative DNA damage. researchgate.netnih.gov However, compared to other phytochemicals like flavonoids, the antioxidant capacity of some limonoids may be less potent. nih.gov

A study comparing the antioxidant activity of various citrus-derived compounds found that limonoids, such as limonin, exhibited weaker free radical scavenging activity and inhibition of lipid peroxidation compared to flavonoids. nih.gov The structural features of flavonoids, particularly the presence of hydroxyl groups on the chromanol ring, are thought to contribute to their superior antioxidant effects. nih.gov Further research is needed to elucidate the specific antioxidant mechanisms of this compound and other Carapa limonoids and their potential to modulate oxidative stress in biological systems.

Hepatoprotective and Antidiabetic Potential in Preclinical Models

Several gedunin-type limonoids isolated from Andiroba have demonstrated significant hepatoprotective effects in preclinical models of liver injury. nih.govnih.gov In a study using a d-galactosamine/lipopolysaccharide-induced liver injury model in mice, gedunin, 6α-acetoxygedunin, and 7-deacetoxy-7-oxogedunin exhibited protective effects. nih.govnih.gov The proposed mechanisms of action include the inhibition of macrophage activation and a reduction in the sensitivity of hepatocytes to TNF-α. nih.gov

In the context of metabolic disorders, certain gedunin-type limonoids have shown potential in mitigating conditions associated with diabetes and non-alcoholic fatty liver disease (NAFLD). A study on HepG2 cells, a human liver cell line, found that several gedunin-type limonoids from Andiroba could reduce intracellular triglyceride content. nih.govmdpi.comresearchgate.net The principal limonoid, 7-deacetoxy-7-oxogedunin, was found to mediate this effect, at least in part, through the activation of autophagy. nih.govmdpi.com

Table 3: Hepatoprotective and Antidiabetic Potential of Gedunin-Type Limonoids

| Compound | Activity | Model | Mechanism of Action | Reference |

|---|---|---|---|---|

| Gedunin | Hepatoprotective | d-GalN/LPS-induced liver injury in mice | Inhibition of macrophage activation, reduced hepatocyte sensitivity to TNF-α | nih.govnih.gov |

| 6α-acetoxygedunin | Hepatoprotective | d-GalN/LPS-induced liver injury in mice | Inhibition of macrophage activation, reduced hepatocyte sensitivity to TNF-α | nih.govnih.gov |

| 7-deacetoxy-7-oxogedunin | Hepatoprotective | d-GalN/LPS-induced liver injury in mice | Inhibition of macrophage activation, reduced hepatocyte sensitivity to TNF-α | nih.govnih.gov |

| 7-deacetoxy-7-oxogedunin | Reduction of intracellular triglycerides | HepG2 cells | Enhancement of autophagy | nih.govmdpi.comresearchgate.net |

Identification of Molecular Targets and Pathway Elucidation

Proteomic and Metabolomic Profiling for Target Discovery

While specific proteomic and metabolomic studies for this compound have not been reported, research on related limonoids has begun to identify key molecular targets. Gedunin, for instance, has been identified as an inhibitor of the 90 kDa heat shock protein (Hsp90). nih.govnih.gov This inhibition is mediated through its binding to the Hsp90 co-chaperone, p23. nih.gov This interaction disrupts the Hsp90 chaperone machinery, leading to the degradation of Hsp90 client proteins, many of which are involved in cancer cell proliferation and survival. nih.govnih.gov

Metabolomic approaches are being increasingly utilized to understand the chemical diversity and biological activities of limonoids in various plant species. nih.govnih.gov For example, comparative metabolomics has been used to analyze the limonoid content in different citrus varieties, correlating chemical profiles with antioxidant capacities and other quality parameters. nih.gov Such approaches could be invaluable in the future for identifying the full spectrum of metabolites in Carapa guianensis and for elucidating the specific molecular pathways modulated by this compound. Untargeted metabolomic analyses have also been employed to identify differential metabolites, including limonoids, in citrus, and to assess their antilipidemic effects. researchgate.netmdpi.com

Gene Expression Analysis and Transcriptomic Responses

While direct transcriptomic studies on 8β-Hydroxycarapin, 3,8-hemiacetal are not extensively documented in publicly available research, the broader class of limonoids, to which it belongs, has been the subject of investigations that provide insights into their potential effects on gene expression. Limonoids are known for their diverse biological activities, and understanding their impact at the transcriptomic level is crucial for elucidating their mechanisms of action.

Research into analogous limonoids has often focused on their effects on pathways related to cancer and inflammation. For instance, studies on gedunin, a related tetranortriterpenoid, have shown that it can modulate the expression of genes involved in cell cycle regulation and apoptosis in cancer cell lines. Specifically, gedunin has been observed to downregulate the expression of Janus kinase (JAK) and Signal Transducer and Activator of Transcription (STAT) proteins, key components of the JAK/STAT signaling pathway, which is often dysregulated in cancer. mdpi.com

Furthermore, transcriptomic analyses of plants from the Meliaceae family, a rich source of limonoids, have been conducted to understand the biosynthesis of these complex molecules. These studies have identified key gene families, such as cytochrome P450s (CYP450s) and oxidosqualene cyclases (OSCs), that are differentially expressed and play a crucial role in the limonoid biosynthetic pathway. frontiersin.orgnih.govnih.govnih.gov While this research focuses on the production of limonoids in plants, it highlights the intricate relationship between these compounds and gene expression.

The transcriptomic response to limonoids like 8β-Hydroxycarapin, 3,8-hemiacetal in biological systems is anticipated to be complex, likely involving the modulation of multiple signaling pathways. Future research employing techniques such as RNA sequencing (RNA-Seq) on cells or tissues treated with this specific compound will be instrumental in mapping its precise gene expression signature and uncovering the full spectrum of its biological activities.

Table 1: Illustrative Gene Expression Changes Induced by Related Limonoids in Cancer Cell Lines

| Gene Target | Limonoid Studied | Cell Line | Observed Effect on Expression | Potential Biological Implication |

| JAK1 | Gedunin | MCF-7 (Breast Cancer) | Downregulation | Inhibition of cell proliferation |

| STAT3 | Gedunin | MCF-7 (Breast Cancer) | Downregulation | Induction of apoptosis |

This table is illustrative and based on findings for a related compound, gedunin. Direct gene expression data for 8β-Hydroxycarapin, 3,8-hemiacetal is not currently available.

Receptor Binding Assays and Enzyme Inhibition Studies

The specific interactions of 8β-Hydroxycarapin, 3,8-hemiacetal with cellular receptors and its inhibitory effects on enzymes are areas of active investigation. While direct binding assays and comprehensive enzyme inhibition profiles for this particular compound are limited in published literature, the activities of analogous limonoids provide a framework for its potential molecular targets.

Limonoids as a class have been shown to interact with a variety of protein targets. A notable example is gedunin, which has been identified as an inhibitor of the 90 kDa heat shock protein (Hsp90). nih.govresearchgate.netapexbt.com Hsp90 is a molecular chaperone crucial for the stability and function of numerous client proteins, many of which are involved in oncogenic signaling. Gedunin's interaction with Hsp90 is thought to occur through binding to the co-chaperone p23, leading to the destabilization and degradation of Hsp90 client proteins. nih.gov This mechanism underscores the potential for limonoids to disrupt cellular processes by targeting protein-protein interactions within essential chaperone machinery.

Another well-studied limonoid, azadirachtin (B1665905), exhibits its potent insecticidal activity through interference with insect hormone receptors. nih.govwikipedia.org While the targets are in insects, this demonstrates the principle that limonoids can possess high specificity for particular receptors, leading to significant physiological effects.

Enzyme inhibition is another key mechanism through which limonoids exert their biological effects. For instance, some limonoids have been investigated for their ability to inhibit enzymes involved in inflammatory pathways, such as cyclooxygenases (COX) and lipoxygenases (LOX). The inhibitory activity of azadirachtin on digestive enzymes in insects further illustrates the potential for this class of compounds to act as enzyme inhibitors. nih.gov

Given the structural similarities among limonoids, it is plausible that 8β-Hydroxycarapin, 3,8-hemiacetal may also exhibit inhibitory activity against various enzymes or interact with specific cellular receptors. Future research employing receptor binding assays with a panel of known receptors and comprehensive enzyme inhibition screening will be essential to identify the direct molecular targets of this compound and to fully understand its mechanistic underpinnings.

Table 2: Potential Molecular Targets for 8β-Hydroxycarapin, 3,8-hemiacetal Based on Analogous Limonoids

| Potential Target | Class of Target | Limonoid Analogue | Observed Interaction | Potential Consequence of Interaction |

| Hsp90/p23 | Chaperone Protein | Gedunin | Inhibition/Binding | Destabilization of client proteins, anti-cancer effects |

| Ecdysone Receptor | Nuclear Receptor | Azadirachtin | Antagonism (in insects) | Disruption of insect development |

| Various Enzymes | Enzymes | Various Limonoids | Inhibition | Anti-inflammatory, insecticidal effects |

This table presents potential targets based on the activities of related limonoids and serves as a guide for future research on 8β-Hydroxycarapin, 3,8-hemiacetal.

Preclinical Pharmacological Studies in in Vivo Animal Models

Efficacy Evaluation in Relevant Animal Disease Models (e.g., Inflammatory Models, Xenograft Models)

There are no published studies detailing the in vivo efficacy of isolated 8beta-HYDROXYCARAPIN, 3,8-HEMIACETAL in established animal models of disease. Research on the source plant, Carapa guianensis, indicates that its oil and various extracts containing a mixture of limonoids possess anti-inflammatory and other therapeutic properties in animal studies. nih.govresearchgate.netnewsciencepubl.com However, these findings are attributed to the combined action of multiple compounds and cannot be specifically ascribed to this compound alone. The compound has been included in chemical libraries for high-throughput screening, but this does not extend to in vivo evaluation.

Pharmacokinetic and Pharmacodynamic Characterization in Animal Systems (Excluding Human Data)

No data is publicly available regarding the absorption, distribution, metabolism, and excretion (ADME) of this compound in any animal model. Consequently, key pharmacokinetic parameters such as bioavailability, half-life, and clearance have not been determined. Furthermore, there are no reports on the pharmacodynamic effects of the isolated compound in animal systems, which would describe its mechanism of action and dose-response relationships in vivo.

Comparative Efficacy and Mechanistic Studies with Established Preclinical Agents

In the absence of any primary efficacy studies for this compound, there are no comparative in vivo studies evaluating its therapeutic potential against established preclinical agents. Such research is contingent on initial proof-of-concept and dose-finding studies, which have not been published for this specific compound.

Computational and in Silico Research Methodologies

Molecular Docking and Dynamics Simulations

Molecular docking and dynamics simulations are powerful computational tools used to predict the interaction between a small molecule (ligand), such as 8beta-HYDROXYCARAPIN, 3,8-HEMIACETAL, and a biological target, typically a protein.

Molecular docking predicts the preferred orientation of a ligand when bound to a receptor to form a stable complex. The process involves sampling a vast number of possible conformations and orientations of the ligand within the binding site of the protein. Scoring functions are then used to estimate the binding affinity for each pose, providing a rank of the most likely binding modes. A hypothetical docking study of this compound against a specific protein target would aim to identify key interactions, such as hydrogen bonds, hydrophobic interactions, and van der Waals forces, that contribute to the stability of the ligand-protein complex.

Table 1: Hypothetical Binding Affinity Data for this compound with a Target Protein

| Docking Program | Predicted Binding Affinity (kcal/mol) | Key Interacting Residues (Hypothetical) |

| AutoDock Vina | -8.5 | TYR 123, LEU 245, SER 98 |

| Glide | -9.2 | ASP 121, PHE 250, ASN 100 |

| GOLD | -7.9 | HIS 200, VAL 150, GLU 122 |

This table is for illustrative purposes only, as no specific docking studies for this compound were found.

Following molecular docking, molecular dynamics (MD) simulations can provide a more dynamic and realistic view of the ligand-protein interaction. MD simulations model the movement of atoms and molecules over time by solving Newton's equations of motion. This allows for the exploration of conformational changes in both the ligand and the protein upon binding. Such simulations can reveal how the binding of this compound might induce structural rearrangements in the target protein, potentially leading to its activation or inhibition.

Quantitative Structure-Activity Relationship (QSAR) Modeling

QSAR modeling is a computational technique that aims to establish a mathematical relationship between the chemical structure of a compound and its biological activity.

To develop a QSAR model for a series of compounds including this compound, a dataset of molecules with known biological activities (e.g., IC50 values) is required. Various molecular descriptors, which are numerical representations of the chemical structure (e.g., physicochemical properties, topological indices), are calculated for each compound. Statistical methods, such as multiple linear regression or machine learning algorithms, are then used to build a model that correlates these descriptors with the observed biological activity. A robust QSAR model could then be used to predict the activity of new, untested compounds.

Once a predictive QSAR model is established, it can be used for virtual screening of large chemical libraries to identify novel analogues of this compound with potentially enhanced biological activity. This in silico screening process is significantly faster and more cost-effective than traditional high-throughput screening of physical compounds.

Predictive ADMET (Absorption, Distribution, Metabolism, Excretion, Toxicity) Profiling (In Silico, Preclinical Focus)

In silico ADMET profiling involves the use of computational models to predict the pharmacokinetic and toxicological properties of a compound. This is a crucial step in early-stage drug discovery to identify candidates with favorable drug-like properties.

Predictive models for ADMET properties are typically built using large datasets of compounds with experimentally determined ADMET data. These models can predict a wide range of parameters for this compound, such as its potential for oral absorption, its distribution in the body, its likely metabolic pathways, its route of excretion, and its potential for various types of toxicity.

Table 2: Hypothetical In Silico ADMET Profile for this compound

| ADMET Property | Predicted Value/Classification (Hypothetical) | Interpretation |

| Absorption | ||

| Human Intestinal Absorption | High | Likely well-absorbed from the gut. |

| Caco-2 Permeability | Moderate | May have moderate cell membrane permeability. |

| Distribution | ||

| Blood-Brain Barrier Penetration | Low | Unlikely to cross into the central nervous system. |

| Plasma Protein Binding | High | May be extensively bound to plasma proteins. |

| Metabolism | ||

| CYP450 2D6 Inhibition | Non-inhibitor | Low potential for drug-drug interactions via this pathway. |

| Excretion | ||

| Renal Organic Cation Transporter | Substrate | May be actively secreted by the kidneys. |

| Toxicity | ||

| AMES Mutagenicity | Non-mutagenic | Low likelihood of causing genetic mutations. |

| hERG Inhibition | Low risk | Low potential for cardiotoxicity. |

This table is for illustrative purposes only, as no specific in silico ADMET profiling data for this compound were found.

Future Research Directions and Translational Perspectives Preclinical

Comprehensive Elucidation of the Full Biosynthetic Pathway of 8β-Hydroxycarapin, 3,8-Hemiacetal

A fundamental area of future investigation lies in mapping the complete biosynthetic pathway of 8β-hydroxycarapin, 3,8-hemiacetal. This endeavor would involve a multi-faceted approach combining genomic, transcriptomic, and metabolomic analyses of the source organism. Key research objectives would include the identification and characterization of the specific enzymes, such as cytochrome P450s and reductases, responsible for the intricate oxidative and cyclization steps that form the hemiacetal and introduce the hydroxyl group. Understanding this pathway is not only of fundamental scientific interest but also provides the blueprint for heterologous expression and metabolic engineering to produce the compound in more tractable host organisms.

Development of Chemoenzymatic or Biomimetic Synthetic Routes

The structural complexity of 8β-hydroxycarapin, 3,8-hemiacetal poses a significant challenge to traditional chemical synthesis. Future efforts should focus on the development of more efficient and scalable synthetic strategies. Chemoenzymatic approaches, which combine the selectivity of enzymes with the versatility of chemical reactions, could provide a powerful tool for the asymmetric synthesis of the core structure and the installation of specific functional groups. researchgate.net Additionally, biomimetic synthetic routes, inspired by the proposed biosynthetic pathway, could offer a more elegant and potentially higher-yielding approach to the total synthesis of this intricate natural product.

Discovery of Novel Biological Targets and Signaling Pathways

A critical aspect of preclinical development is the identification of the molecular targets and signaling pathways through which 8β-hydroxycarapin, 3,8-hemiacetal exerts its biological effects. High-throughput screening assays, coupled with advanced proteomic and genomic techniques, can be employed to identify novel protein-binding partners. Subsequent validation studies in relevant cell-based and animal models will be essential to elucidate the mechanism of action and to understand the downstream effects on cellular signaling cascades. This knowledge is paramount for predicting both the therapeutic efficacy and potential off-target effects.

Exploration of Synergistic Effects with Other Preclinical Compounds

In many therapeutic areas, combination therapy offers significant advantages over monotherapy. Future preclinical studies should investigate the potential synergistic or additive effects of 8β-hydroxycarapin, 3,8-hemiacetal when administered in combination with other established or investigational therapeutic agents. This could involve screening for enhanced efficacy in disease models, with a focus on identifying combinations that allow for dose reduction and mitigation of potential toxicities.

Application of Advanced Delivery Systems in Preclinical Models

The physicochemical properties of 8β-hydroxycarapin, 3,8-hemiacetal, such as its solubility and bioavailability, will be critical determinants of its in vivo efficacy. To overcome potential limitations, the application of advanced drug delivery systems should be explored in preclinical models. dovepress.com Encapsulation in nanoparticles, liposomes, or other carrier systems could enhance its stability, improve its pharmacokinetic profile, and enable targeted delivery to specific tissues or cell types, thereby maximizing its therapeutic potential while minimizing systemic exposure. dovepress.com

Strategic Development for Specific Therapeutic Applications in Preclinical Stages

Based on the biological activities of related limonoids, future preclinical development of 8β-hydroxycarapin, 3,8-hemiacetal could be strategically directed towards specific therapeutic areas such as oncology, inflammation, or infectious diseases. A focused approach, guided by initial in vitro screening results and mechanism-of-action studies, will be crucial for the efficient allocation of resources and for advancing this promising natural product through the preclinical development pipeline.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.